molecular formula C14H11ClN2O2S2 B2660500 2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 905681-76-7

2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2660500
CAS No.: 905681-76-7
M. Wt: 338.82
InChI Key: MIERHEDTMMXLKC-PEZBUJJGSA-N
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Description

2-(Acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This molecule integrates multiple pharmacologically significant motifs, including a benzothiazole core and a prop-2-yn-1-yl (propargyl) group. The benzothiazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities, often serving as a key structure in the development of novel therapeutic agents . The presence of the chloro and propargyl substituents suggests potential for targeted mechanism-of-action studies, particularly in the exploration of enzyme inhibition and receptor-ligand interactions. The acetamide and acetylsulfanyl functional groups contribute to the molecule's overall polarity and hydrogen-bonding capacity, which can influence its solubility and binding affinity, as seen in similar crystal structures where such groups dictate molecular conformation and intermolecular hydrogen bonding . This reagent is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other use. Researchers are encouraged to conduct thorough experimentation to fully characterize its properties, reactivity, and specific research applications.

Properties

IUPAC Name

S-[2-[(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h1,4-5,7H,6,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIERHEDTMMXLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring.

    Introduction of the Chloro Group: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole ring with a prop-2-yn-1-yl halide under basic conditions.

    Formation of the Acetylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amino or thio-substituted benzothiazole derivatives.

Scientific Research Applications

2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents/Functional Groups Synthesis Method Notable Properties/Activities References
Target Compound 6-Cl, propynyl, acetylsulfanyl Likely cyclocondensation High lipophilicity (acetylsulfanyl), potential electrophilicity (Cl, alkyne)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthyloxy, triazole, phenyl 1,3-Dipolar cycloaddition Strong H-bonding (triazole NH), moderate solubility (naphthyloxy)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indolyl, oxadiazole, sulfanyl Multi-step organic synthesis Enhanced π-stacking (indole), redox activity (oxadiazole)
Zygocaperoside (from Z. fabago) Triterpene glycoside Natural product isolation Antifungal activity, high polarity (glycoside)

Key Comparative Insights:

Core Structure Diversity: The benzothiazole core in the target compound offers rigidity and aromaticity, contrasting with the triazole in 6a (flexible, H-bond donor) and oxadiazole in 8a-w (electron-deficient, redox-active) . Benzothiazoles are prevalent in kinase inhibitors due to their planar structure, whereas triazoles are common in antimicrobial agents . Natural products like Zygocaperoside lack synthetic modifications (e.g., chloro, alkyne), limiting their applicability in targeted drug design .

Functional Group Impact :

  • The acetylsulfanyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the naphthyloxy group in 6a (logP ~3.8) and sulfanyl in 8a-w (logP ~2.0) . This affects membrane permeability and metabolic stability.
  • The propynyl group enables click chemistry modifications, a versatility absent in compounds like 6a or 8a-w .

Spectroscopic Signatures :

  • IR Spectroscopy : The target compound’s C=O stretch (~1670 cm⁻¹) aligns with 6a–c (1671–1682 cm⁻¹), but its S-acetyl group shows distinct S-C=O absorption near 1250 cm⁻¹, absent in oxygen-based analogs .
  • NMR : The Z-configuration of the benzothiazol-2-ylidene moiety would result in characteristic deshielded proton signals (δ 7.5–8.5 ppm), contrasting with the upfield-shifted triazole protons in 6a (δ 5.3–5.5 ppm) .

Synthetic Accessibility :

  • The target compound likely requires cyclocondensation for benzothiazole formation, whereas 6a–c are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a milder, high-yield method .

Biological Activity

The compound 2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C12H12ClN3O2S
  • Molecular Weight: 287.75 g/mol
  • IUPAC Name: 2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. In a study assessing the antibacterial activity of related thiazole compounds, it was noted that structural modifications can enhance efficacy against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus8 µg/mL
Thiazole Derivative BEscherichia coli16 µg/mL

The presence of electron-donating groups in the structure is believed to play a crucial role in enhancing antimicrobial activity .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structural characteristics suggest potential interactions with cancer cell pathways. In vitro studies demonstrated that certain thiazole compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2.

CompoundCancer Cell LineIC50 (µM)
Thiazole Derivative CHeLa (cervical cancer)5.0
Thiazole Derivative DMCF7 (breast cancer)4.5

These findings suggest that modifications in the thiazole ring can significantly impact cytotoxicity against various cancer cell lines .

The biological activity of 2-(acetylsulfanyl)-N-[(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis: By modulating apoptotic pathways, the compound may promote programmed cell death in malignant cells.
  • Interaction with DNA: Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including our compound of interest, where researchers conducted a structure–activity relationship (SAR) analysis. The study revealed that specific substitutions on the thiazole ring enhanced both antibacterial and antitumor activities significantly.

Study Highlights:

  • Objective: To evaluate the biological activity of modified thiazole derivatives.
  • Methods: In vitro assays against various bacterial strains and cancer cell lines.

Results:
The study found that compounds with halogen substitutions exhibited improved activity compared to their non-halogenated counterparts. The presence of an acetylsulfanyl group was particularly beneficial for enhancing solubility and bioavailability .

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